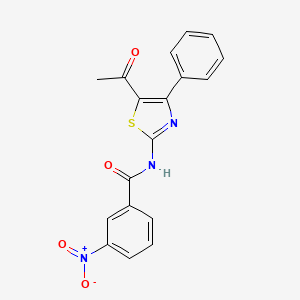

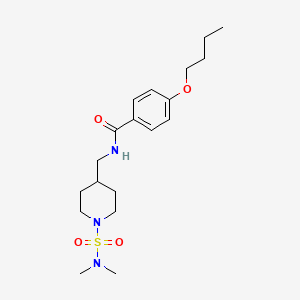

![molecular formula C23H25NO6 B2964050 methyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 847340-14-1](/img/structure/B2964050.png)

methyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of benzoic acid and coumarin. Benzoic acid derivatives are commonly used in the production of phenols and plasticizers . Coumarins are a type of aromatic organic compound and have been found to have pharmaceutical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the coumarin core, the introduction of the diethylamino group, and the esterification of the benzoic acid .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups, including an ester group, a diethylamino group, and a coumarin core .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester group could influence its solubility, while the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound has been the subject of research focused on its synthesis and structural properties. For instance, the structure of similar compounds has been determined using X-ray crystallography, revealing intricate details like intramolecular hydrogen bonding patterns and spatial arrangements in crystals (Manolov, Morgenstern, & Hegetschweiler, 2012).

Nonlinear Optical Properties

Studies have also explored the nonlinear optical (NLO) properties of derivatives of this compound. Using Density Functional Theory (DFT) calculations, researchers have investigated equilibrium geometry and electronic structures, finding that these compounds could be promising candidates for NLO materials (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).

Antibacterial Effects

Research into the antibacterial properties of similar compounds has been conducted, demonstrating potential high-level bacteriostatic and bactericidal activities against various bacterial strains, such as Staphylococcus aureus and E. coli (Behrami & Dobroshi, 2019).

Fluorescent Probes and Live Cell Imaging

The compound's derivatives have been used to develop fluorescent probes for detecting specific ions or molecules in biological systems. For instance, a related compound has been employed as a ratiometric fluorescent probe for detecting bisulfite anions in living cells, showcasing its utility in biological and medical research (Chen et al., 2017).

Photopolymerization Processes

In the field of material science, derivatives of this compound have been examined for their role in photopolymerization processes. This includes the study of novel alkoxyamines bearing chromophore groups linked to aminoxyl functions, which are used as photoiniferters in polymerization (Guillaneuf et al., 2010).

Mecanismo De Acción

Coumarins

The compound contains a coumarin moiety (4H-chromen-2-one). Coumarins are a type of phenolic compound and have been found to have diverse pharmacological activities, including anti-inflammatory, anticoagulant, antibacterial, antifungal, antiviral, anticancer, antihypertensive, antitubercular, anticonvulsant, antiadipogenic, antihyperglycemic, antioxidant, and neuroprotective effects .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-[8-(diethylaminomethyl)-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-5-24(6-2)13-18-19(25)12-11-17-20(26)21(14(3)29-22(17)18)30-16-9-7-15(8-10-16)23(27)28-4/h7-12,25H,5-6,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHUQAKHDOQZAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)C(=O)OC)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]furan-2-carboxamide](/img/structure/B2963970.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2963971.png)

![2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2963974.png)

![7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2963979.png)

![1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2963980.png)

![N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2963982.png)

methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2963983.png)

![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone](/img/structure/B2963986.png)